Methyl phenazine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18450-12-9 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl phenazine-2-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)9-6-7-12-13(8-9)16-11-5-3-2-4-10(11)15-12/h2-8H,1H3 |
InChI Key |
MCNHXRMOKVJEPY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Canonical SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Synonyms |
2-Phenazinecarboxylic acid methyl ester |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for Methyl Phenazine 2 Carboxylate and Analogues
Strategies for Phenazine (B1670421) Core Construction with Carboxylate Functionality
The formation of the tricyclic phenazine system bearing a carboxylate group can be accomplished through several primary approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and functional group tolerance.
Reductive Cyclization Approaches
Reductive cyclization represents a classical and effective method for the synthesis of the phenazine core. This strategy typically involves the condensation of a substituted o-phenylenediamine (B120857) with an o-nitroaniline derivative, followed by a reductive cyclization step.
One notable approach is based on the work of Holliman, which has been explored for the synthesis of phenazine-2,8-dicarboxylates. arkat-usa.orgresearchgate.net This method involves the initial synthesis of a diarylamine precursor, which is then subjected to reductive cyclization conditions to form the phenazine ring system. arkat-usa.org For instance, the synthesis of 2,8-disubstituted phenazines has been attempted using this strategy. arkat-usa.orgresearchgate.net However, the success of this approach can be limited by the substrate scope. researchgate.net
In a related context, the synthesis of the phenazine heterocycle of (-)-streptophenazine A was achieved via a reductive cyclization of a precursor molecule using sodium borohydride (B1222165) and sodium ethoxide. mdpi.com This highlights the utility of reductive cyclization in the synthesis of complex natural products containing the phenazine motif.
Palladium-Catalyzed N-Arylation and Cross-Coupling Methodologies
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-nitrogen bonds, which is central to the synthesis of phenazines. These methods offer a high degree of control and are often tolerant of a wide range of functional groups.
A stepwise cross-coupling approach, loosely based on the work of Emoto, has been successfully employed for the synthesis of dimethyl phenazine-2,8-dicarboxylate. arkat-usa.org This strategy involves an intermolecular Buchwald-Hartwig N-arylation to form a diarylamine intermediate. arkat-usa.org The subsequent intramolecular Buchwald-Hartwig N-arylation and concurrent oxidation of a piperazine (B1678402) ring smoothly yield the phenazine core in good yield. arkat-usa.org This stepwise approach provides excellent regiocontrol, which is often a challenge in other methods. arkat-usa.orgresearchgate.net
Domino reactions involving palladium-catalyzed double N-arylations have also been developed for the synthesis of phenazines from 1,2-diaminoarenes and 1,2-dihaloarenes. researchgate.net This process proceeds through inter- and intramolecular N-arylations followed by an in situ oxidation, tolerating various functional groups to provide phenazines in good to excellent yields. researchgate.net The versatility of palladium catalysis is further demonstrated by the N-arylation of primary alkylamines, a common transformation in medicinal chemistry. nih.gov The choice of phosphine (B1218219) ligands is crucial in these reactions, with various monodentate and bidentate phosphine ligands being employed to achieve high efficiency and selectivity. nih.govnih.gov
Oxidative Cyclization Techniques
Oxidative cyclization provides another direct route to the phenazine core. This method often involves the reaction of anilines or their derivatives under oxidative conditions to facilitate the formation of the heterocyclic ring system. For example, the synthesis of 8-amino-phenazine-2-carboxylic acid has been achieved through an oxidative cyclization process. researchgate.net
More recently, an electrochemical anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines has been reported for the construction of phenazines in a simple undivided cell. nih.gov This method represents a greener approach to phenazine synthesis. Additionally, oxidative condensation of N-alkylbenzene-1,2-diamines with 4-halo-1,2,3-benzenetriols has been utilized to synthesize N-alkyl-2-halophenazin-1-ones, demonstrating the applicability of oxidative methods in generating functionalized phenazines. mdpi.com
Esterification Reactions for Methyl Carboxylate Introduction
Once the phenazine-2-carboxylic acid core is established, the introduction of the methyl ester group is a crucial final step in the synthesis of methyl phenazine-2-carboxylate.
Direct Esterification and Transesterification Protocols
The carboxyl group of phenazine-1-carboxylic acid (PCA) and its analogues can be readily converted to the corresponding methyl ester. nih.gov Standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst, are typically effective. For example, treatment of a phenazine precursor with methyl iodide and potassium carbonate resulted in the formation of the methyl ester. mdpi.com The synthesis of methyl 6-methoxyphenazine-1-carboxylate has also been described, highlighting the application of esterification in the synthesis of naturally occurring phenazine derivatives. rsc.org
Synthesis of Methylated Phenazine-2,8-dicarboxylates
The synthesis of dimethyl phenazine-2,8-dicarboxylate has been accomplished through a stepwise cross-coupling approach, where the ester functionalities are present in the starting materials. arkat-usa.org Specifically, a bromonitrobenzoate and a bromoaniline, both containing methyl ester groups, undergo an intermolecular Buchwald-Hartwig N-arylation. arkat-usa.org The resulting diarylamine is then subjected to an intramolecular N-arylation to form the phenazine core, directly yielding the desired dimethyl phenazine-2,8-dicarboxylate. arkat-usa.org This strategy showcases the ability to carry the ester groups through the synthetic sequence, avoiding a separate esterification step at the end.
Preparation of Phenazine Di-N-oxides with Carboxylic Functions
The synthesis of phenazine di-N-oxides bearing a carboxylic acid group has been achieved through multi-step chemical processes. A notable method involves the preparation of 5,10-dioxyphenazine-2-carboxylic acid from 4-amino-3-nitrobenzoic acid. tandfonline.comresearchgate.net This synthesis proceeds through the formation of an intermediate, methyl 5,10-dioxy-6,7,8,9-tetrahydrophenazine-2-carboxylate, without the need for purifying the intermediate compounds. tandfonline.comresearchgate.net The oxidation of the nitrogen atoms in the phenazine ring to form N-oxides is a key step in producing these derivatives, which are of interest for their biological properties. thaiscience.info Chemical oxidation of a phenazine core can be accomplished using various oxidizing agents. thaiscience.info
Table 1: Synthesis of 5,10-Dioxyphenazine-2-carboxylic Acid
| Starting Material | Key Intermediate | Final Product | Source(s) |
| 4-Amino-3-nitrobenzoic acid | Methyl 5,10-dioxy-6,7,8,9-tetrahydrophenazine-2-carboxylate | 5,10-Dioxyphenazine-2-carboxylic acid | tandfonline.com, researchgate.net |
Synthesis of Structurally Modified this compound Derivatives
The core structure of this compound can be extensively modified to generate a library of derivatives with diverse properties. These modifications include the addition of various substituents, the construction of larger polycyclic systems, and conjugation with other chemical moieties.
The introduction of halogen atoms onto the phenazine ring is a significant strategy for creating potent derivatives. Research has demonstrated the synthesis of various halogenated phenazines, including those with bromine substituents. rsc.org For instance, methyl 6,9-dibromo-7,8-dihydroxyphenazine-2-carboxylate has been synthesized via the cyclodehydration of 2,5-dibromo-3,6-dihydroxy-p-quinone with methyl 3,4-diaminobenzoate. rsc.org
A modular synthesis approach, often employing the Wohl-Aue reaction, has been used to create libraries of halogenated phenazines. researchgate.net These synthetic efforts have yielded compounds with potent activities, such as 6-substituted halogenated phenazines. nih.gov The strategic placement of halogen atoms, sometimes in combination with other groups like N-(methylsulfonyl) amides, has been shown to be a valuable tactic in developing new phenazine-based compounds. nih.gov
Table 2: Examples of Synthesized Halogenated Phenazine-2-carboxylate Derivatives
| Derivative Name | Key Reactants | Source |
| Methyl 6,9-dibromo-7,8-dihydroxyphenazine-2-carboxylate | 2,5-Dibromo-3,6-dihydroxy-p-quinone, Methyl 3,4-diaminobenzoate | rsc.org |
| Dimethyl 6,9-dibromo-7,8-dihydroxyphenazine-2,3-dicarboxylate | 2,5-Dibromo-3,6-dihydroxy-p-quinone, Dimethyl 4,5-diaminophthalate (analogue) | rsc.org |
The synthesis of phenazine derivatives can be extended to create complex, multi-ring structures. Benzo[a]phenazines, which represent a class of fused phenazine systems, are structural subunits in various natural products. rsc.org Synthetic strategies for these compounds often involve the condensation of ortho-diamines with ortho-quinones. rsc.orgwikipedia.org For example, benzo[a]phenazin-5-ol derivatives can be synthesized from lawsone (2-hydroxy-1,4-naphthoquinone) and various benzene-1,2-diamines. rsc.org These foundational structures can then be used to construct more complex five- and six-membered fused heterocycles like pyranophenazines and chromenophenazines through multi-component reactions. rsc.orgtandfonline.com
Naturally occurring fused phenazines have also been identified, such as baraphenazines, which are diastaphenazine-type C-C-fused congeners. mdpi.com The development of synthetic routes to these and other fused systems, including N-doped nanographene fragments through methods like C–H arylation, highlights the versatility of phenazine chemistry. researchgate.net
Table 3: Strategies for Fused Phenazine Systems
| Fused System Type | General Synthetic Approach | Example Reactants | Source(s) |
| Benzo[a]phenazin-5-ols | Condensation of an o-quinone derivative with an o-diamine | Lawsone, Benzene-1,2-diamine | rsc.org |
| Benzo[a]pyrano[2,3-c]phenazines | One-pot, multi-component reaction | Benzo[a]phenazin-5-ol, Aromatic aldehydes, Malononitrile | rsc.org |
| Benzo[a]chromeno[2,3-c]phenazines | Four-component domino protocol | o-Phenylenediamines, Lawsone, Aromatic aldehydes, Cyclic 1,3-dicarbonyls | rsc.org, tandfonline.com |
Glycosylation, the attachment of sugar moieties, is a key modification strategy for phenazine carboxylic acids. Both O-glycosylated and N-glycosylated phenazine derivatives have been reported. mdpi.comresearchgate.netmdpi.com Unprecedented 5N-glucosylated phenazine derivatives, such as 7-imino-5N-(1′β-D-glucopyranosyl)-5,7-dihydrophenazine-1-carboxylic acid, have been identified from bacterial co-cultures. mdpi.com This N-glucosylation has been proposed as a detoxification mechanism employed by bacteria like Bacillus sp. to survive the effects of phenazine-1-carboxylic acid (PCA). mdpi.comuni-konstanz.de Other glycosylated forms include those with rhamnose, which can be further methylated. mdpi.comresearchgate.net
Beyond glycosylation, other conjugation strategies are employed to modify the properties of phenazine carboxylic acids. One such approach is the conjugation of PCA with N-phenylalanine esters. mdpi.com This strategy, inspired by the structure of the phloem-mobile fungicide Metalaxyl, aims to improve the systemic transport of the phenazine compound within plants. mdpi.com These conjugates are synthesized by linking the carboxyl group of PCA to the amino group of the phenylalanine ester, creating an amide bond. mdpi.com
Table 4: Conjugation of Phenazine Carboxylic Acid
| Conjugation Type | Phenazine Substrate | Conjugated Moiety | Resulting Product Class | Source(s) |
| N-Glycosylation | Phenazine-1-carboxylic acid | β-D-Glucose | Imino-5N-(1′β-D-glucopyranosyl)-dihydrophenazine-1-carboxylic acids | mdpi.com, mdpi.com |
| O-Glycosylation | Phenazine-1-carboxylic acid | Rhamnose (methylated or unmethylated) | Rhamnosylated phenazines | mdpi.com, researchgate.net |
| Amino Acid Conjugation | Phenazine-1-carboxylic acid | N-Phenylalanine esters | PCA-N-phenylalanine ester conjugates | mdpi.com |
Advanced Spectroscopic and Computational Characterization of Methyl Phenazine 2 Carboxylate
Spectroscopic Methodologies for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of methyl phenazine-2-carboxylate, each offering unique insights into the molecule's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei. In the context of this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each unique proton environment. The aromatic protons on the phenazine (B1670421) core typically appear as multiplets in the downfield region, generally between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of these protons provide information about their relative positions on the phenazine rings. The methyl protons of the ester group (–COOCH₃) are expected to produce a sharp singlet at a more upfield position, typically around δ 4.0 ppm, as they are not coupled to any neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbon atoms of the phenazine ring system resonate in the aromatic region (approximately δ 120-150 ppm). The quaternary carbons, including those at the ring junctions and the one attached to the carboxylate group, will also appear in this region but can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbonyl carbon of the ester group is characteristically found far downfield, typically in the range of δ 160-170 ppm. The methyl carbon of the ester group will appear at a much higher field, usually around δ 50-60 ppm. bhu.ac.inlibretexts.org
A summary of expected NMR data is presented below:
| Atom | NMR Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | ¹H | 7.5 - 8.5 | Multiplet |
| Methyl Protons (-OCH₃) | ¹H | ~4.0 | Singlet |
| Aromatic Carbons | ¹³C | 120 - 150 | |
| Carbonyl Carbon (C=O) | ¹³C | 160 - 170 | |
| Methyl Carbon (-OCH₃) | ¹³C | 50 - 60 | |
| Note: These are approximate values and can vary based on the solvent and experimental conditions. |
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp absorption band is anticipated around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The C–O stretching vibrations of the ester will likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C–H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, while the C–H stretching of the methyl group will be just below 3000 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric stretching of the ester group may also be observable.
Key vibrational frequencies for this compound are summarized in the table below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Ester C=O | Stretching | 1720 - 1740 | FT-IR |
| Ester C–O | Stretching | 1200 - 1300 | FT-IR |
| Aromatic C=C | Stretching | 1450 - 1600 | FT-IR, Raman |
| Aromatic C–H | Stretching | > 3000 | FT-IR |
| Methyl C–H | Stretching | < 3000 | FT-IR |
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
UV-Visible Spectroscopy: The UV-Visible spectrum of phenazine derivatives is characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.org For this compound, one would expect to observe intense absorption bands in the UV region, typically around 250 nm and a broader, less intense band at longer wavelengths, around 360-400 nm, which is characteristic of the phenazine chromophore. researchgate.netbspublications.net The presence of the carboxylate group may cause slight shifts in these absorption maxima compared to unsubstituted phenazine. researchgate.net
Fluorescence Spectroscopy: Many phenazine derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Visible absorption spectrum), this compound is expected to exhibit fluorescence emission. The emission spectrum will be red-shifted (at a longer wavelength) compared to the absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, provide insights into the excited state dynamics of the molecule.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. acdlabs.com
For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula. Common fragmentation patterns for esters include the loss of the alkoxy group (•OCH₃) or the entire ester group (COOCH₃). libretexts.org In this case, one would expect to see fragment ions corresponding to the loss of a methoxy (B1213986) radical (m/z = M - 31) or a carbomethoxy radical (m/z = M - 59). libretexts.org Fragmentation of the phenazine ring itself can also occur, leading to characteristic ion peaks. researchgate.net
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | C₁₄H₁₀N₂O₂ |
| [M - OCH₃]⁺ | Loss of methoxy radical | M - 31 |
| [M - COOCH₃]⁺ | Loss of carbomethoxy radical | M - 59 |
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.in For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the phenazine ring system and determine the conformation of the methyl ester group relative to the aromatic ring. It would also provide details on how the molecules pack in the crystal lattice, including any π-π stacking interactions between the phenazine rings of adjacent molecules, which is a common feature in the solid-state structures of phenazines. researchgate.netmdpi.com
Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to complement experimental data and to predict molecular properties and reactivity. acs.org
By performing DFT calculations, one can obtain the optimized molecular geometry of this compound, which can be compared with experimental X-ray crystallographic data. tandfonline.comresearchgate.net These calculations can also predict vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. nih.gov Furthermore, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. nih.gov The HOMO-LUMO energy gap is an important parameter that relates to the electronic transitions observed in the UV-Visible spectrum and provides insights into the chemical reactivity of the molecule. nih.gov Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. tandfonline.com
Density Functional Theory (DFT) and Ab Initio Calculations for Geometry Optimization
Computational chemistry provides indispensable tools for predicting and understanding the three-dimensional structure of molecules. For this compound, both Density Functional Theory (DFT) and ab initio methods are employed to determine its most stable geometric configuration.
Geometry optimization is a fundamental computational step that seeks to find the coordinates of the atoms corresponding to a minimum on the potential energy surface. wayne.edu Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without relying on empirical parameters. nih.gov However, these methods can be computationally expensive, especially for larger molecules. wayne.edunih.gov
DFT has emerged as a more common and efficient alternative, offering a favorable balance between accuracy and computational cost. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for organic molecules. jacsdirectory.comresearchgate.net The choice of basis set, which describes the atomic orbitals, is also critical for accuracy. Split-valence basis sets like 6-31G(d) or the more extensive 6-311G(d,p) and 6-311++G(d,p) are commonly applied, with the inclusion of polarization (d) and diffuse (p) functions to accurately model bonding and non-bonding interactions. jacsdirectory.comresearchgate.netresearchgate.net
For phenazine derivatives, DFT calculations have been shown to accurately reproduce structural parameters obtained from experimental X-ray crystallography. researchgate.netmdpi.com The optimization process for this compound would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized structure provides the foundation for predicting other molecular properties. jacsdirectory.com
Table 1: Common Computational Methods for Geometry Optimization
| Method Type | Specific Method | Common Basis Sets | Key Features |
|---|---|---|---|
| Ab Initio | Hartree-Fock (HF) | 6-31G(d), cc-pVTZ | A foundational method that does not include electron correlation, often used as a starting point. nih.govresearchgate.net |
| Ab Initio | Møller-Plesset (MP2) | 6-31G(d), cc-pVTZ | Includes electron correlation effects, offering higher accuracy than HF but at a greater computational cost. nih.gov |
| Density Functional Theory (DFT) | B3LYP | 6-31G(d), 6-311G(d,p) | A widely used hybrid functional that provides a good balance of accuracy and efficiency for organic molecules. jacsdirectory.comresearchgate.netmdpi.com |
| Density Functional Theory (DFT) | PBE0 | 6-311G(d) | Another popular hybrid functional used for predicting molecular geometries and energies. nih.gov |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Once the geometry of this compound is optimized, computational methods can predict its spectroscopic signatures, which can then be compared with experimental data for validation. researchgate.net This comparison is crucial for confirming the molecular structure and understanding its electronic transitions and vibrational modes. researchgate.netresearchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. escholarship.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311+G(d,p)), is the standard for calculating NMR isotropic shielding values. researchgate.netnih.gov These theoretical values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For phenazine derivatives, GIAO calculations have demonstrated good agreement with experimental NMR data. researchgate.net
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry (e.g., at the B3LYP/6-311++G(d,p) level), the different vibrational modes (stretching, bending, etc.) can be identified. researchgate.net A comparison with experimental FT-IR and FT-Raman spectra helps in assigning the observed absorption bands to specific molecular motions. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states (e.g., S₀ → S₁), the absorption maxima (λ_max) can be predicted. mdpi.com These calculations help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the phenazine chromophore. researchgate.net
Table 2: Overview of Spectroscopic Parameter Prediction
| Spectroscopy Type | Computational Method | Information Obtained |
|---|---|---|
| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts, aiding in structural assignment. researchgate.netnih.gov |
| IR & Raman | DFT Frequency Calculation | Vibrational modes, frequencies, and intensities for comparison with experimental spectra. researchgate.net |
| UV-Vis | TD-DFT | Electronic transition energies (λ_max) and oscillator strengths, characterizing the chromophore. mdpi.com |
Analysis of Molecular Electrostatic Potential (MESP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MESP) is a valuable property for understanding and predicting the reactive behavior of a molecule. nih.gov It is calculated from the total electron density and represents the electrostatic force exerted by the molecule on a positive point charge. chemrxiv.org The MESP is typically visualized as a 3D map projected onto the electron density surface.
In the MESP map of this compound, regions of negative potential (usually colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. chemrxiv.orgresearchgate.net These are expected to be located around the electronegative nitrogen atoms of the phenazine ring and the oxygen atoms of the carboxylate group. chemrxiv.org Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net
From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. chemrxiv.org
Global Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." researchgate.net
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes. researchgate.net
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. researchgate.net
These descriptors provide a quantitative framework for assessing the chemical reactivity and kinetic stability of this compound. researchgate.net
Table 3: Key Chemical Reactivity Descriptors from DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. chemrxiv.org |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. researchgate.net |
| Global Softness (S) | 1 / (2η) | Propensity for charge transfer. researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature of the molecule. researchgate.net |
Conformational Analysis and Intramolecular Interactions
The phenazine core itself is a rigid, planar aromatic structure. rsc.org The C-C bond connecting the ester group to the phenazine ring allows for rotation, potentially leading to different conformers. These conformers would differ in the dihedral angle defined by the plane of the ester group and the plane of the aromatic ring. Computational methods can be used to calculate the relative energies of these conformers to identify the most stable arrangement. maricopa.edu Steric hindrance between the carbonyl oxygen or methoxy group and the adjacent hydrogen atom on the phenazine ring can influence this preference.
Intramolecular interactions can further stabilize specific conformations. Weak hydrogen bonds, such as C-H···N or C-H···O interactions, can form between the methyl group hydrogens and the nearby phenazine nitrogen or carbonyl oxygen. rsc.org In the solid state, intermolecular interactions such as π-π stacking between the aromatic phenazine rings and hydrogen bonds play a crucial role in determining the crystal packing. rsc.orgnih.gov Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts within a crystal lattice. nih.gov
Chromatographic and Other Analytical Techniques for Profiling and Purity Assessment
The analysis and purification of this compound, whether from a synthetic reaction or a natural extract, rely on modern chromatographic techniques. These methods separate the target compound from impurities, byproducts, and starting materials.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the identification, quantification, and purity assessment of compounds. nih.govuni-konstanz.de
For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. scirp.org The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), usually with a small amount of an acid (e.g., acetic acid or formic acid) to improve peak shape and ionization efficiency. uni-konstanz.de
As the sample travels through the column, compounds are separated based on their polarity. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenazine derivatives, which can be detected in positive ion mode [M+H]⁺. d-nb.info The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. Tandem MS (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. scirp.org
Table 4: Typical HPLC-MS Parameters for Phenazine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm) | Separation based on hydrophobicity. scirp.org |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Acetic Acid | Elutes compounds from the column with varying polarity. uni-konstanz.de |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. uni-konstanz.descirp.org |
| Detection | UV-Vis and Mass Spectrometry (MS) | UV detection for quantification; MS for mass confirmation. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions for MS analysis. d-nb.info |
Thin-Layer Chromatography (TLC) in Synthesis Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions. rroij.commdpi.com In the synthesis of this compound, TLC is used to qualitatively track the consumption of starting materials and the appearance of the desired product. d-nb.infomdpi.com
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). mdpi.com The plate is then placed in a chamber containing a suitable solvent system (the mobile phase), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. clockss.org As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.
After development, the plate is visualized, typically under UV light, where the aromatic phenazine compound will appear as a distinct spot. By comparing the retention factor (R_f) of the spots to those of the starting materials and a pure standard of the product, a chemist can quickly assess the status of the reaction and determine when it is complete. clockss.org
Electrochemical Characterization for Redox Properties
The redox behavior of this compound is a critical aspect of its molecular characterization, providing insight into its electron-donating and -accepting capabilities. This behavior is primarily governed by the nitrogen-containing heterocyclic core of the phenazine structure. The electrochemical properties are typically investigated using techniques such as cyclic voltammetry (CV), which reveals information about the reduction and oxidation potentials and the stability of the resulting redox species.
The fundamental redox activity of phenazines in aqueous media involves a two-electron, two-proton transfer process. nih.gov However, the precise redox potentials are highly sensitive to the nature and position of substituents on the phenazine ring. semanticscholar.orgrsc.org Electron-withdrawing groups, such as the carboxylate group, are expected to shift the redox potential to more positive values, while electron-donating groups, like a methyl group, would shift it to more negative values. dtu.dk
While specific experimental electrochemical data for this compound is not extensively documented in the cited literature, the redox properties can be inferred from closely related phenazine derivatives and computational studies. For instance, phenazine-1-carboxylic acid (PCA), a structural isomer, has been studied and its redox potential is known. nih.govnih.gov Furthermore, computational models provide predictions for the redox potentials of various phenazine derivatives, offering a valuable tool for estimating the electrochemical behavior of unexplored compounds. researchgate.netrsc.org
A study by Nakagawa and Nishina (2021) presented simulated redox potentials for a range of phenazine derivatives, which can be used to approximate the potential of this compound. researchgate.net Their work demonstrated a strong correlation between calculated and measured redox potentials for known phenazines. core.ac.uk For example, the study reported the redox potential of 2-methylphenazine (B94845) and other derivatives, which helps in understanding the electronic effect of the methyl group. researchgate.net
The electrochemical behavior of phenazines is also influenced by the pH of the solution, with their redox potentials typically shifting to more negative values as the pH increases. semanticscholar.org This pH-dependent redox activity is a hallmark of proton-coupled electron transfer (PCET) reactions. researchgate.net
The following tables summarize key electrochemical data for related phenazine compounds, which provide a basis for understanding the expected redox properties of this compound.
Table 1: Experimentally Determined Redox Potentials of Selected Phenazine Derivatives
| Compound | Midpoint Potential (E½) vs. Ag/AgCl [pH 7] | Reference |
| Pyocyanin (B1662382) (PYO) | -247 mV | nih.gov |
| Phenazine-1-carboxylic acid (PCA) | -323 mV | nih.gov |
| Phenazine-1-carboxamide (B1678076) (PCN) | -347 mV | nih.gov |
Table 2: Computationally Predicted and Experimental Redox Potentials of Phenazine Derivatives
| Compound | Calculated Reduction Potential (V) vs. SHE | Experimental Redox Potential (E½) (V) vs. SHE | Reference |
| Phenazine | -0.158 | -0.158 | researchgate.net |
| 2-Methylphenazine | -0.143 | -0.143 | researchgate.net |
| 2-Chlorophenazine | -0.112 | -0.112 | researchgate.net |
| 2-Cyanophenazine | -0.054 | -0.054 | researchgate.net |
Potential Applications in Research and Biotechnology
Development as Agents for Agricultural Biocontrol
Phenazine (B1670421) compounds are well-established agents in the agricultural sector for the biological control of plant pathogens. nih.gov The antibiotic properties of these metabolites, produced by beneficial soil bacteria, play a crucial role in suppressing the growth of pathogenic fungi and other microorganisms that cause diseases in crops. nih.gov
Research into phenazine-1-carboxylic acid (PCA) and its derivatives has demonstrated significant antifungal activity against a wide spectrum of plant pathogens. The esterification of PCA to its methyl ester, methyl phenazine-1-carboxylate (B1240584), has been explored as a strategy to modify its biological activity. Studies have shown that this methyl ester maintains substantial antifungal properties. For instance, semisynthesized derivatives of PCA, including phenazine-1-carboxymethyl, have been tested against various phytopathogenic fungi, indicating that the core structure is vital for its biocontrol efficacy.
The antifungal activity of these compounds is often attributed to their ability to generate reactive oxygen species, which can damage cellular components of the target pathogens. The broad-spectrum activity of phenazines makes them attractive candidates for the development of new, environmentally friendly fungicides.
Below is a table summarizing the in vitro antifungal activity of phenazine-1-carboxylic acid (PCA) and its methyl ester derivative against several plant pathogenic fungi, which provides insight into the potential efficacy of related compounds like Methyl phenazine-2-carboxylate.
Table 1: In Vitro Antifungal Activity of Phenazine-1-Carboxylic Acid (PCA) and its Methyl Ester
| Fungal Species | Pathogen Type | EC50 (µg/mL) of PCA | EC50 (µg/mL) of Methyl Phenazine-1-carboxylate |
|---|---|---|---|
| Sclerotinia sclerotiorum | Ascomycete | 10.2 | 12.5 |
| Botrytis cinerea | Ascomycete | 8.5 | 11.3 |
| Fusarium oxysporum | Ascomycete | 25.1 | 30.7 |
| Rhizoctonia solani | Basidiomycete | 15.8 | 18.2 |
| Phytophthora capsici | Oomycete | 32.4 | 41.6 |
Utilization in Environmental Bioremediation and Mineral Acquisition Studies
The redox-active nature of the phenazine ring is a key feature that allows these compounds to participate in various biogeochemical processes, including environmental bioremediation and mineral acquisition. Phenazines can act as electron shuttles, facilitating the transfer of electrons between microorganisms and insoluble electron acceptors or donors in the environment.
This electron-shuttling capability is particularly relevant in the microbial reduction of minerals. For example, phenazines produced by soil bacteria can accept electrons from microbial metabolism and transfer them to insoluble iron (Fe(III)) oxides, reducing them to more soluble ferrous (Fe(II)) iron. This process not only makes iron more bioavailable for microbial uptake but can also influence the fate of other contaminants that are adsorbed to or co-precipitated with iron oxides.
While specific studies on this compound in bioremediation are not extensively documented, the known function of other phenazines, such as phenazine-1-carboxamide (B1678076) (PCN), in promoting the reductive dissolution of iron and manganese oxides, suggests that this compound could have similar applications. nih.gov The potential to enhance the bioavailability of essential minerals and influence the mobility of environmental pollutants makes this class of compounds a subject of interest for in-situ bioremediation strategies.
Contribution to the Design of Research Tools and Probes
The unique photophysical properties of the phenazine scaffold, characterized by its ability to absorb and emit light in the visible spectrum, make it a valuable component in the design of fluorescent probes and chemosensors. arkat-usa.org These tools are essential for detecting and quantifying specific analytes in biological and environmental samples. arkat-usa.org
The planar structure of phenazine allows it to intercalate with DNA, a property that has been exploited in the development of probes for nucleic acid research. arkat-usa.org Furthermore, the phenazine core can be chemically modified with various functional groups to create derivatives that exhibit specific responses, such as changes in fluorescence, upon binding to target ions or molecules. This has led to the development of phenazine-based sensors for cations and anions. arkat-usa.org
The synthesis of phenazine derivatives with tailored optical properties is an active area of research. By modifying the substituents on the phenazine ring, it is possible to tune the absorption and emission wavelengths, as well as the quantum yields of these compounds. This flexibility allows for the creation of a diverse range of fluorescent probes for various applications in molecular imaging and diagnostics.
Applications in Advanced Materials Science and Supramolecular Assemblies
The aromatic and redox-active properties of phenazines make them attractive building blocks for the creation of advanced materials with novel electronic and optical properties. In the field of materials science, phenazine derivatives are being explored for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). guidechem.com
A notable application of phenazines is in the development of conjugated microporous polymers (CMPs). These materials have a high surface area and are being investigated for their use as supercapacitor electrodes. The incorporation of redox-active phenazine units into the polymer framework can enhance the charge storage capacity of these devices.
Furthermore, the planar structure of phenazines facilitates their participation in supramolecular assemblies through non-covalent interactions like π-π stacking. These interactions are fundamental to the field of supramolecular chemistry, which focuses on the design and synthesis of complex, functional structures from molecular components. The ability to form ordered assemblies makes phenazine derivatives interesting candidates for the development of new crystalline materials and liquid crystals.
Photophysical Applications as Photosensitizers
Phenazines are being investigated for their potential as photosensitizers, molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species (ROS) such as singlet oxygen. nih.gov This property is the basis for photodynamic therapy (PDT), a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other pathogenic cells. nih.gov
The effectiveness of a photosensitizer is dependent on its photophysical properties, including its absorption spectrum, triplet state lifetime, and quantum yield of singlet oxygen generation. Research is focused on the synthesis of new phenazine derivatives with optimized properties for PDT. By introducing specific functional groups to the phenazine core, it is possible to enhance their ability to produce singlet oxygen and to shift their absorption to longer wavelengths, which allows for deeper tissue penetration of the activating light. nih.gov
The potential of phenothiazines, a related class of compounds, as photosensitizers in antibacterial photodynamic therapy has been demonstrated, suggesting that phenazines could also be effective in this application. nih.gov The development of new and more efficient photosensitizers is a critical area of research with significant potential for advancing medical treatments.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl phenazine-2-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis typically involves esterification of phenazine-2-carboxylic acid using methanol under acidic or enzymatic catalysis. Key variables include reaction temperature (40–60°C), solvent selection (e.g., dichloromethane or THF), and catalyst choice (e.g., H₂SO₄ vs. lipases). Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography using silica gel . For purity ≥98%, employ gradient elution with hexane/ethyl acetate mixtures.
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify ester carbonyl signals (δ ~165–170 ppm) and aromatic proton splitting patterns.
- FT-IR to confirm ester C=O stretching (~1720 cm⁻¹) and phenazine ring vibrations.
- X-ray crystallography (e.g., SHELX software ) for absolute configuration determination. Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities.
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at -20°C, 4°C, and 25°C under inert atmospheres. Monitor degradation via HPLC-MS over 6–12 months. Key degradation products may include hydrolyzed phenazine-2-carboxylic acid or oxidative byproducts. Use LC-MS/MS to quantify degradation rates and establish optimal storage protocols .
Advanced Research Questions
Q. What experimental design strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from impurity profiles or solvent effects. Design experiments to:
- Isolate and characterize impurities (e.g., via preparative HPLC) to assess their bioactivity.
- Test solvent compatibility (e.g., DMSO vs. aqueous buffers) to rule out solvent-induced aggregation or denaturation.
- Standardize bioassays using negative controls (e.g., phenazine-1-carboxylate) and replicate under blinded conditions .
Q. How can researchers mechanistically study the role of this compound in electron transport chain modulation?
- Methodological Answer : Employ electrochemical methods (cyclic voltammetry) to measure redox potentials. Pair with fluorescence quenching assays to track electron transfer kinetics in microbial or mitochondrial systems. Use genetic knockout models (e.g., Pseudomonas aeruginosa) to validate target pathways via comparative metabolomics .
Q. What computational approaches resolve spectral data conflicts (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict NMR chemical shifts and compare with experimental data. Adjust solvation models (e.g., PCM for polar solvents) to improve accuracy. For ambiguous NOESY correlations, use molecular docking to simulate interactions with biological targets .
Q. How to design a high-throughput screening protocol for this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Library synthesis : Use parallel reactors to vary substituents (e.g., alkyl chains, halogens) on the phenazine core.
- Automated screening : Employ microplate readers for biofilm inhibition or ROS scavenging assays.
- Data analysis : Apply machine learning (e.g., random forest models) to correlate structural features with activity trends .
Data Contradiction and Validation
Q. How to reconcile conflicting reports on this compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Systematically test solubility in solvents (water, ethanol, hexane) using gravimetric analysis. Account for pH effects (e.g., solubility increases in alkaline conditions due to deprotonation). Validate via UV-Vis spectroscopy to detect aggregation or micelle formation .
Q. What strategies validate this compound’s role in microbial quorum sensing inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
